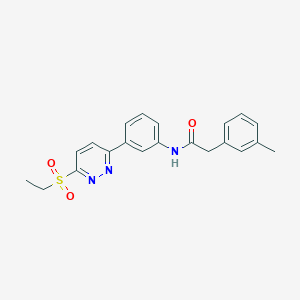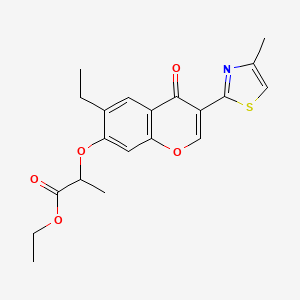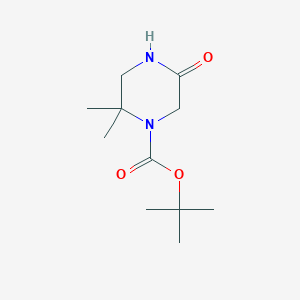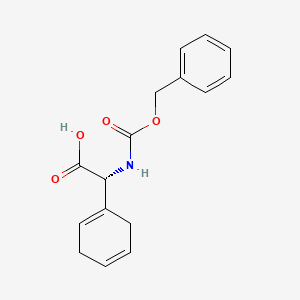![molecular formula C19H22N2O B2806868 4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N-phenylaniline CAS No. 2418726-30-2](/img/structure/B2806868.png)
4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N-phenylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N-phenylaniline is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as CPMA and is known for its unique chemical structure and properties. In
作用機序
The mechanism of action of CPMA is not fully understood. However, it is believed that CPMA induces apoptosis in cancer cells by activating the caspase pathway. CPMA may also inhibit the growth of bacteria by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
CPMA has been shown to have several biochemical and physiological effects. In vitro studies have shown that CPMA induces apoptosis in cancer cells, inhibits bacterial growth, and inhibits the proliferation of human umbilical vein endothelial cells. In vivo studies have shown that CPMA has anticancer activity in mouse models.
実験室実験の利点と制限
One of the main advantages of CPMA is its potential as a new cancer therapy. CPMA has been shown to induce apoptosis in cancer cells, making it a potential candidate for the development of new cancer drugs. Another advantage of CPMA is its antimicrobial properties, making it a potential candidate for the development of new antibiotics. However, there are also limitations to using CPMA in lab experiments. CPMA is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential applications. Additionally, CPMA may have toxic effects on healthy cells, which could limit its therapeutic potential.
将来の方向性
There are several future directions for research on CPMA. One direction is to further explore its potential as a new cancer therapy. More research is needed to fully understand the mechanism of action of CPMA and to develop new drugs based on its chemical structure. Another direction is to explore its potential as a new antibiotic. CPMA has been shown to have antimicrobial properties, and more research is needed to fully understand its potential as a new antibiotic. Finally, more research is needed to understand the potential toxic effects of CPMA on healthy cells and to develop strategies to mitigate these effects.
合成法
CPMA is synthesized through a multi-step process that involves the use of various chemical reagents and techniques. The first step involves the synthesis of 1-(cyclopropylmethyl)aziridine, which is then reacted with 4-(bromomethyl)phenol to produce 4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenol. This compound is then further reacted with aniline to produce CPMA.
科学的研究の応用
CPMA has several potential applications in scientific research. One of the most promising applications is in the development of new cancer therapies. CPMA has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for the development of new cancer drugs. CPMA has also been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
特性
IUPAC Name |
4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-N-phenylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-2-4-16(5-3-1)20-17-8-10-19(11-9-17)22-14-18-13-21(18)12-15-6-7-15/h1-5,8-11,15,18,20H,6-7,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZWBCQYGRFHEGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CC2COC3=CC=C(C=C3)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N-phenylaniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(4-ethoxyphenoxy)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2806790.png)
![6-[(2-Hydroxyethyl)(methyl)amino]pyridine-3-carbonitrile](/img/structure/B2806792.png)
![2-(3,4-dimethoxyphenyl)-5-(4-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2806793.png)

![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(3,4-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2806798.png)
![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)pivalamide](/img/structure/B2806799.png)

![Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-2-methylpropanoate](/img/structure/B2806802.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2806803.png)

![4,7-Dimethyl-6-(1-phenylethyl)-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2806806.png)
![6-Phenyl-2-[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylazetidin-3-yl]pyridazin-3-one](/img/structure/B2806808.png)